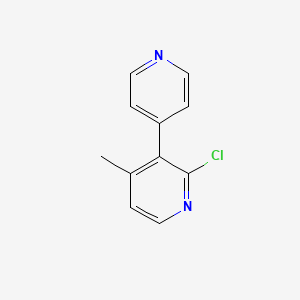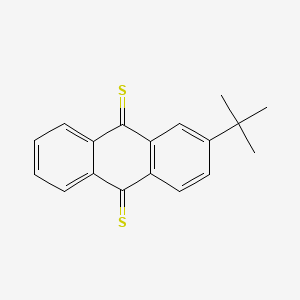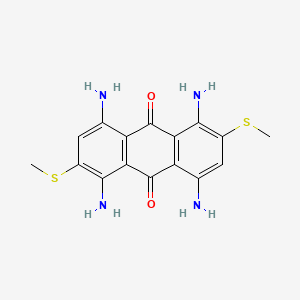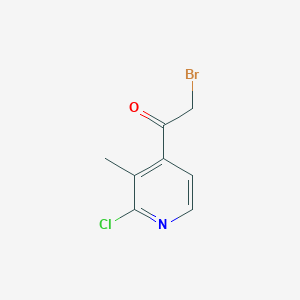
2-Bromo-1-(2-chloro-3-methylpyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-chloro-3-methylpyridin-4-yl)ethanone is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it useful in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-3-methylpyridin-4-yl)ethanone typically involves the bromination of 1-(2-chloro-3-methylpyridin-4-yl)ethanone. This process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Reaction Conditions:
Reagents: 1-(2-chloro-3-methylpyridin-4-yl)ethanone, bromine or N-bromosuccinimide (NBS)
Solvent: Dichloromethane
Temperature: Room temperature to 40°C
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-chloro-3-methylpyridin-4-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at room temperature to 60°C.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures (70-90°C).
Major Products
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: 2-Bromo-1-(2-chloro-3-methylpyridin-4-yl)ethanol.
Oxidation: 2-Bromo-1-(2-chloro-3-methylpyridin-4-yl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(2-chloro-3-methylpyridin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential as a building block in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-1-(2-chloro-3-methylpyridin-4-yl)ethanone exerts its effects is largely dependent on its reactivity with various biological molecules. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins and nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes with nucleophilic active sites.
DNA/RNA: Alkylation of nucleic acids, leading to potential mutagenic effects.
Comparison with Similar Compounds
2-Bromo-1-(2-chloro-3-methylpyridin-4-yl)ethanone can be compared with other halogenated ketones and pyridine derivatives:
2-Bromo-1-(2-chloropyridin-4-yl)ethanone: Lacks the methyl group, leading to different reactivity and applications.
2-Chloro-1-(2-bromopyridin-4-yl)ethanone: The positions of the halogens are reversed, which can affect the compound’s chemical behavior.
1-(2-Chloro-3-methylpyridin-4-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules
Properties
Molecular Formula |
C8H7BrClNO |
|---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
2-bromo-1-(2-chloro-3-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H7BrClNO/c1-5-6(7(12)4-9)2-3-11-8(5)10/h2-3H,4H2,1H3 |
InChI Key |
HTOSKBOPKDIVCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


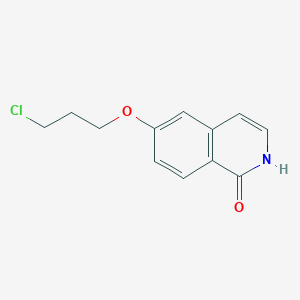
![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)
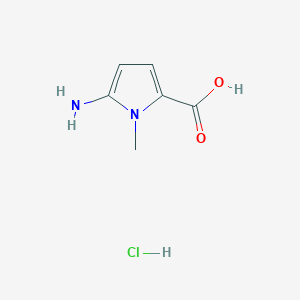
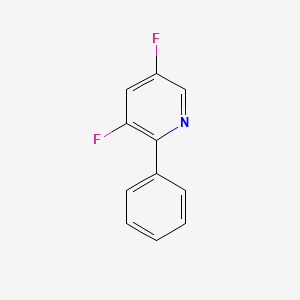
![2-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13129307.png)
![[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride](/img/structure/B13129313.png)

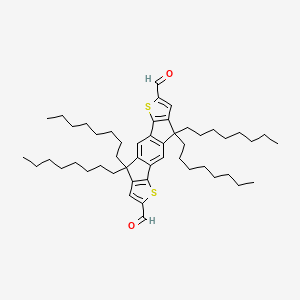
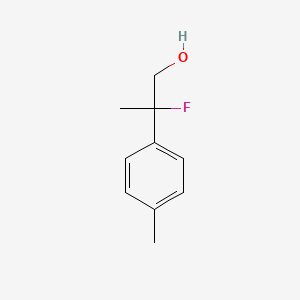
![3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13129338.png)
